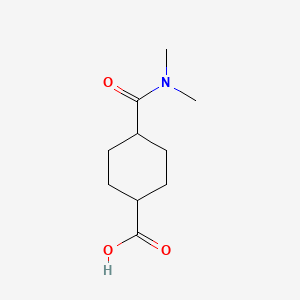
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
描述
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound with a complex structure. Let’s break down its components:
- Tert-butyl group (t-butyl) : This functional group consists of three methyl groups attached to a central carbon atom. It imparts steric hindrance and stability to the compound.
- 4-(4-aminophenyl) : Refers to a phenyl ring substituted with an amino group (NH₂) at the para position. This aromatic moiety contributes to the compound’s reactivity.
- 5,6-dihydropyridine-1(2H)-carboxylate : The core structure is a dihydropyridine ring with a carboxylate group (COO⁻) attached. The “1(2H)” notation indicates that the nitrogen atom is part of the ring (1-position) and that the compound exists in the 2H tautomeric form.
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using spectroscopic techniques:
- 1H NMR and 13C NMR spectroscopy provide information about proton and carbon environments.
- IR spectroscopy reveals functional groups based on vibrational frequencies.
- Mass spectrometry confirms the molecular weight and fragmentation patterns.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Researchers investigate its behavior in various reactions:
- Substitution reactions : How does it react with nucleophiles or electrophiles?
- Oxidation/reduction reactions : Does it undergo redox transformations?
- Acid-base reactions : How does it behave in acidic or basic conditions?
Physical And Chemical Properties Analysis
- Solubility : Is it soluble in water, organic solvents, or both?
- Melting point : Determining its solid-state behavior.
- Color : Appearance in different solvents.
- Stability : Reactivity under various conditions.
安全和危害
- Toxicity : Assessing its toxicity to humans and the environment.
- Handling precautions : Proper lab practices to minimize risks.
- Environmental impact : Consideration of disposal and environmental persistence.
未来方向
Researchers should explore the following:
- Structure-activity relationship (SAR) studies: Modify the compound to enhance its properties.
- Biological assays : Investigate its potential as a drug candidate.
- Scale-up synthesis : Develop efficient methods for large-scale production.
Please note that the above analysis is based on existing knowledge and research. For specific details, consult relevant scientific literature1.
属性
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSOOBVWRVUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697034 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
873454-43-4 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

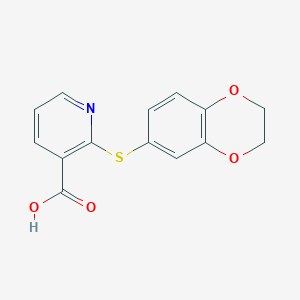
![3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B3388328.png)
![2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3388340.png)
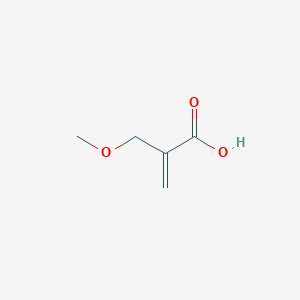
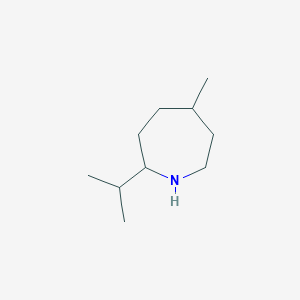
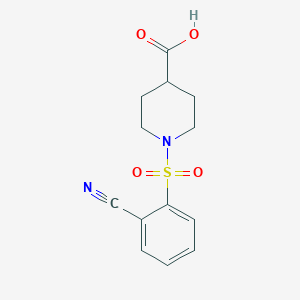
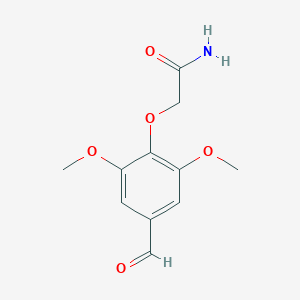
![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3388387.png)
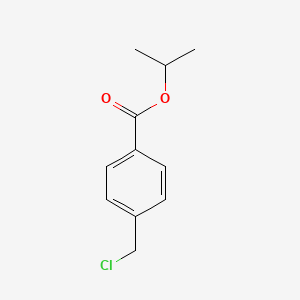
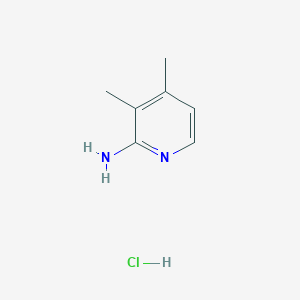
![9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane](/img/structure/B3388404.png)
